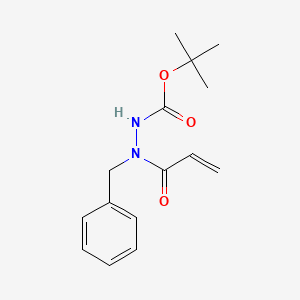

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester

CAS No.: 1579223-92-9

Cat. No.: VC2736849

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1579223-92-9 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate |

| Standard InChI | InChI=1S/C15H20N2O3/c1-5-13(18)17(11-12-9-7-6-8-10-12)16-14(19)20-15(2,3)4/h5-10H,1,11H2,2-4H3,(H,16,19) |

| Standard InChI Key | FPYRLQBPXRLUTF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C |

| Canonical SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C |

Introduction

Chemical Structure and Properties

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester belongs to the class of hydrazinecarboxylic acid derivatives, a group of compounds characterized by the presence of a hydrazine backbone with carboxylic acid functionalities. The structure features three key components that define its chemical behavior: the acryloyl group, the benzyl group, and the tert-butyl ester group.

The acryloyl group (prop-2-enoyl) contains an α,β-unsaturated carbonyl system that makes the compound reactive toward nucleophilic addition reactions. This reactivity is particularly important for its potential applications in various chemical transformations. The benzyl group attached to one of the nitrogen atoms of the hydrazine backbone contributes to the compound's hydrophobicity and may enhance its binding affinity in biological systems. The tert-butyl ester group serves as a protecting group for the carboxylic acid function, influencing the compound's stability and solubility characteristics.

Physical and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate |

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| CAS Number | 1579223-92-9 |

| InChI Key | FPYRLQBPXRLUTF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C |

| Physical Appearance | Not specified in available sources |

| Solubility | Expected to be soluble in organic solvents due to hydrophobic groups |

The compound's structure influences its chemical behavior in several important ways:

-

The α,β-unsaturated carbonyl system makes it susceptible to nucleophilic addition reactions, particularly Michael additions.

-

The presence of the benzyl group enhances its interaction with hydrophobic binding sites in biological systems.

-

The tert-butyl ester functions as a protecting group, which can be selectively cleaved under acidic conditions to reveal the carboxylic acid functionality.

-

The hydrazine backbone introduces unique electronic properties that influence the compound's reactivity patterns and coordination behavior.

Synthesis Methods

The synthesis of N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester typically involves a controlled reaction sequence that ensures proper functionalization of the hydrazine backbone. The primary synthetic route involves the reaction of N'-benzylhydrazinecarboxylic acid tert-butyl ester with acryloyl chloride in the presence of a suitable base.

Alternative Synthesis Approaches

Drawing from general synthetic principles applied to similar compounds, alternative approaches might include:

-

The use of acrylic anhydride instead of acryloyl chloride for the acylation step

-

Employing coupling reagents such as carbodiimides with acrylic acid

-

Palladium-catalyzed coupling reactions for introducing the acryloyl group

These alternative approaches would need to be evaluated on a case-by-case basis, considering factors such as yield, purity, scalability, and cost-effectiveness.

Chemical Reactivity

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester possesses several reactive functional groups that enable it to participate in various chemical transformations. Its reactivity is largely determined by the α,β-unsaturated carbonyl system of the acryloyl group, the hydrazine backbone, and the tert-butyl ester.

Michael Addition Reactions

The α,β-unsaturated carbonyl system makes the compound susceptible to nucleophilic addition reactions, particularly Michael additions. Nucleophiles such as thiols, amines, and carbon nucleophiles can attack the β-carbon of the acryloyl group, leading to addition products.

Oxidation Reactions

The compound can undergo oxidation reactions at various sites, including:

-

The carbon-carbon double bond of the acryloyl group

-

The hydrazine nitrogen atoms

-

The benzylic carbon

Reduction Reactions

Reducing agents can act on:

-

The carbon-carbon double bond of the acryloyl group

-

The carbonyl groups

-

The hydrazine bond

Hydrolysis Reactions

The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. Similarly, the acryloyl amide bond may undergo hydrolysis under appropriate conditions.

Reaction Mechanisms

The reaction mechanisms involving N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester often follow established organic chemistry principles. For instance, the Michael addition typically proceeds through a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system, followed by protonation of the resulting enolate.

Applications in Scientific Research

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester and similar compounds have found applications in various fields of scientific research due to their unique structural features and reactivity patterns.

Synthetic Building Blocks

The compound can serve as a valuable building block in organic synthesis due to its functional group diversity. The acryloyl group provides a handle for further functionalization through Michael addition reactions, while the tert-butyl ester can be selectively deprotected to reveal the carboxylic acid functionality for subsequent transformations.

Medicinal Chemistry

In medicinal chemistry, hydrazinecarboxylic acid derivatives have been explored for their potential biological activities. The structural features of N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester suggest it might interact with biological targets through:

-

Covalent bond formation via the acryloyl group

-

Hydrophobic interactions via the benzyl group

-

Hydrogen bonding through the carbamate and carbonyl functionalities

Drawing parallels from research on similar compounds, hydrazinecarboxylic acid derivatives have been investigated for their:

-

Enzyme inhibition properties

-

Anticancer activities

-

Anti-inflammatory effects

-

Antimicrobial properties

Polymer Chemistry

The acryloyl group makes N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester a potential monomer for polymer synthesis. Compounds containing acryloyl groups can undergo radical polymerization to form polymers with pendant hydrazinecarboxylic acid tert-butyl ester groups, which could be further modified for specific applications.

Biological Activity

While specific biological activity data for N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester is limited in the available search results, insights can be drawn from studies on structurally related compounds.

Mechanism of Biological Action

The potential biological activity of N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester likely stems from its ability to interact with various molecular targets:

-

The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modifying their activity.

-

The benzyl group may enhance binding affinity to specific targets through hydrophobic interactions.

-

The tert-butyl ester group influences the compound's solubility and stability in biological systems.

Comparison with Similar Bioactive Compounds

Research on other tert-butyl ester compounds has shown promising biological activities. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been evaluated for their anticancer properties against breast cancer cell lines . These studies demonstrated that while tert-butyl ester prodrugs suppressed the growth of breast cancer cells, they were generally less potent compared to their parent compounds .

The structural similarities between N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester and these bioactive compounds suggest it might exhibit similar biological properties, though direct experimental evidence would be required to confirm this hypothesis.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester and related compounds provides insights into how structural modifications might influence their biological properties.

Key Structural Features

The compound contains several structural features that could contribute to its potential biological activity:

-

The acryloyl group: This reactive functional group can interact with nucleophilic residues in biological targets, potentially forming covalent bonds.

-

The benzyl group: This hydrophobic moiety may enhance binding to hydrophobic pockets in target proteins.

-

The hydrazine backbone: This structural element introduces conformational flexibility and potential hydrogen bonding sites.

-

The tert-butyl ester: This group affects the compound's lipophilicity, membrane permeability, and metabolic stability.

Analytical Methods

Accurate identification and characterization of N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester are essential for research and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

-

The vinyl protons of the acryloyl group

-

The benzyl methylene protons

-

The aromatic protons of the benzyl group

-

The tert-butyl protons

13C NMR would provide information about:

-

The carbonyl carbons

-

The olefinic carbons of the acryloyl group

-

The aromatic carbons

-

The tert-butyl carbon signals

Mass Spectrometry

Mass spectrometry would be expected to show:

-

The molecular ion peak at m/z 276 (corresponding to C15H20N2O3)

-

Characteristic fragmentation patterns, such as loss of the tert-butyl group (m/z 57)

-

Cleavage of the hydrazine backbone

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for:

-

Assessing the purity of the compound

-

Monitoring reaction progress during synthesis

-

Separating the compound from structural isomers or related compounds

Future Research Directions

Research on N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester and related compounds could advance in several promising directions:

Medicinal Chemistry Applications

Given the potential biological activities of hydrazinecarboxylic acid derivatives, future research could focus on:

-

Systematic evaluation of the compound's effects on various biological targets

-

Structure-activity relationship studies to optimize biological activity

-

Development of targeted drug delivery systems utilizing the compound's reactive functional groups

Synthetic Applications

The compound's diverse functional groups make it an interesting candidate for:

-

Development of new synthetic methodologies using the compound as a building block

-

Investigation of catalytic applications, particularly in asymmetric synthesis

-

Exploration of click chemistry applications leveraging the acryloyl group

Polymer Science

The acryloyl functionality suggests potential applications in:

-

Development of functional polymers with pendant hydrazinecarboxylic acid groups

-

Creation of stimuli-responsive materials based on the compound's reactive nature

-

Exploration of biocompatible polymers for drug delivery applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume